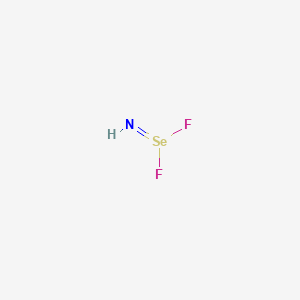
Selenimidous difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenimidous difluoride is a chemical compound that contains selenium and fluorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s molecular structure and reactivity make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenimidous difluoride can be synthesized through various methods. One common approach involves the reaction of selenium oxychloride with potassium fluoride, resulting in the formation of seleninyl fluoride, which can then be further processed to obtain this compound . Another method involves the reaction of selenium tetrafluoride with water or selenium dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using high-purity reagents and controlled reaction conditions. The use of specialized equipment and techniques ensures the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: Selenimidous difluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique molecular structure and the presence of selenium and fluorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, potassium fluoride, and xenon difluoride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving this compound include pentafluoroselenium hypofluorite and other selenium-containing compounds . These products have various applications in different fields of science and industry.
Scientific Research Applications
Selenimidous difluoride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, the compound’s unique properties make it a potential candidate for the development of new drugs and therapies . In industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of selenimidous difluoride involves its interaction with molecular targets and pathways in biological systems. The compound can induce apoptosis in transformed cells, making it a potential chemopreventive agent . It also interacts with various enzymes and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to selenimidous difluoride include selenoyl fluoride, selenium oxyfluoride, and selenium dioxydifluoride . These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of both selenium and fluorine atoms. This combination gives the compound distinct properties and makes it suitable for various applications in science and industry.
Properties
CAS No. |
83573-71-1 |
|---|---|
Molecular Formula |
F2HNSe |
Molecular Weight |
131.98 g/mol |
InChI |
InChI=1S/F2HNSe/c1-4(2)3/h3H |
InChI Key |
CRJWVOZTSWSCFD-UHFFFAOYSA-N |
Canonical SMILES |
N=[Se](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















